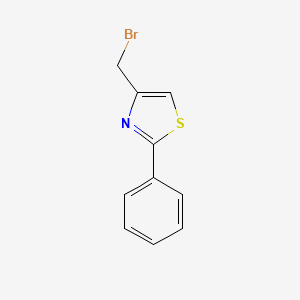
4-(Bromomethyl)-2-phenylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-2-phenylthiazole is a useful research compound. Its molecular formula is C10H8BrNS and its molecular weight is 254.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazole derivatives, including 4-(bromomethyl)-2-phenylthiazole, have shown promising antimicrobial properties. Research indicates that modifications in the thiazole structure can enhance activity against various pathogens.
- Mechanism of Action : The compound's structure allows it to interact with bacterial cell membranes and enzymes, disrupting essential functions.
- Case Studies :
- A study reported that derivatives of thiazoles exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .
- Molecular docking studies have been conducted to understand the binding interactions of this compound with bacterial targets, providing insights into its potential efficacy as an antimicrobial agent .
Anticancer Potential
The anticancer applications of this compound are particularly noteworthy. Thiazoles are recognized for their ability to inhibit cancer cell proliferation.
- Cytotoxicity Studies : Research has demonstrated that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the phenyl group can significantly influence the cytotoxicity of these compounds .
- Specific Findings :
- A study indicated that certain thiazole derivatives showed remarkable activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7), highlighting the potential of this compound in cancer therapy .
- The compound's ability to induce apoptosis in cancer cells is under investigation, with promising results suggesting it may act through multiple pathways involved in cell death .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives.
- Modifications : The introduction of different substituents on the thiazole ring and phenyl group can lead to variations in biological activity. For example, electron-donating or withdrawing groups can enhance or diminish activity against specific targets .
| Compound | Substituent | Biological Activity |
|---|---|---|
| This compound | Bromine at position 4 | Antimicrobial and anticancer |
| 2-Bromo-4-(trifluoromethyl)thiazole | Trifluoromethyl group | Enhanced cytotoxicity |
| 5-Methyl-4-phenylthiazol-2-amine | Methyl substitution | Improved selectivity against cancer |
Other Therapeutic Applications
Beyond antimicrobial and anticancer properties, thiazoles have been explored for other therapeutic uses.
- Anticonvulsant Activity : Some thiazole derivatives have demonstrated anticonvulsant properties in preclinical studies, indicating a broader pharmacological profile for compounds like this compound .
- Inhibitory Effects on Enzymes : Research has suggested that thiazoles may inhibit specific enzymes involved in disease pathways, offering potential as therapeutic agents in conditions like tuberculosis and other infectious diseases .
Eigenschaften
Molekularformel |
C10H8BrNS |
|---|---|
Molekulargewicht |
254.15 g/mol |
IUPAC-Name |
4-(bromomethyl)-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C10H8BrNS/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2 |
InChI-Schlüssel |
QSXTXXYCMUDHNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CBr |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













